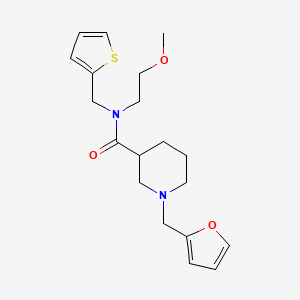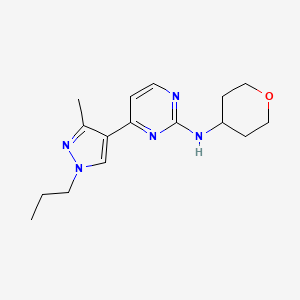
N-cyclohexyl-4-(4-pyridin-2-yl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-4-(4-pyridin-2-yl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide, also known as CTAP, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas.
作用机制
N-cyclohexyl-4-(4-pyridin-2-yl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide binds to the mu-opioid receptor with high affinity, blocking the binding of endogenous opioid peptides such as beta-endorphin and enkephalins. This results in the inhibition of the downstream signaling pathways that are involved in pain modulation and reward processing.
Biochemical and Physiological Effects:
The blockade of the mu-opioid receptor by N-cyclohexyl-4-(4-pyridin-2-yl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide has been shown to produce a range of biochemical and physiological effects. In animal studies, N-cyclohexyl-4-(4-pyridin-2-yl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide has been found to reduce the rewarding effects of drugs of abuse, such as cocaine and morphine. It has also been shown to reduce the symptoms of depression and anxiety in animal models.
实验室实验的优点和局限性
One of the main advantages of using N-cyclohexyl-4-(4-pyridin-2-yl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide in lab experiments is its selectivity for the mu-opioid receptor. This allows researchers to investigate the specific role of this receptor in various neurological processes. However, one limitation of N-cyclohexyl-4-(4-pyridin-2-yl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in vivo.
未来方向
There are several potential future directions for research on N-cyclohexyl-4-(4-pyridin-2-yl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide. One area of interest is the investigation of its effects on other opioid receptors, such as the delta and kappa receptors. Additionally, N-cyclohexyl-4-(4-pyridin-2-yl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide could be used in combination with other compounds to investigate the complex interactions between different neurotransmitter systems in the brain. Another potential area of research is the development of more stable analogs of N-cyclohexyl-4-(4-pyridin-2-yl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide that could be used in clinical settings.
Conclusion:
In summary, N-cyclohexyl-4-(4-pyridin-2-yl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide is a chemical compound that has shown promise in scientific research for its potential applications in the field of neuroscience. Its selective antagonism of the mu-opioid receptor has been studied extensively for its effects on pain modulation, reward processing, and neurological disorders. While there are limitations to its use in lab experiments, N-cyclohexyl-4-(4-pyridin-2-yl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide remains an important tool for investigating the complex interactions between neurotransmitter systems in the brain.
合成方法
The synthesis of N-cyclohexyl-4-(4-pyridin-2-yl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide involves the reaction of N-cyclohexyl-4-(4-bromophenyl) piperidine-1-carboxamide with sodium azide and copper (I) iodide in the presence of triphenylphosphine. This reaction results in the formation of the triazole ring, which is a key component of the N-cyclohexyl-4-(4-pyridin-2-yl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide molecule. The final product is obtained through purification by chromatography.
科学研究应用
N-cyclohexyl-4-(4-pyridin-2-yl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide has been extensively studied for its potential applications in the field of neuroscience. It is a selective antagonist of the mu-opioid receptor, which is involved in the modulation of pain and reward pathways in the brain. N-cyclohexyl-4-(4-pyridin-2-yl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide has been used in various studies to investigate the role of the mu-opioid receptor in addiction, depression, and other neurological disorders.
属性
IUPAC Name |
N-cyclohexyl-4-(4-pyridin-2-yltriazol-1-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O/c26-19(21-15-6-2-1-3-7-15)24-12-9-16(10-13-24)25-14-18(22-23-25)17-8-4-5-11-20-17/h4-5,8,11,14-16H,1-3,6-7,9-10,12-13H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKEWYCBMAKLLSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCC(CC2)N3C=C(N=N3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-furylmethyl)-N-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methyl}piperidine-3-carboxamide](/img/structure/B5905730.png)
![N-[1-(1-ethylpropyl)-4-methyl-1H-pyrazol-5-yl]-1-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5905735.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-(2-furylmethyl)butan-1-amine](/img/structure/B5905736.png)
![(4-fluoro-3-methylphenyl)[methyl(2-phenoxyethyl)amino]acetic acid](/img/structure/B5905751.png)
![1-(1-allyl-3-methyl-1H-pyrazol-4-yl)-N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]methanamine](/img/structure/B5905753.png)
![4-(4-cyclohexyl-1H-1,2,3-triazol-1-yl)-1-[(2,2,3,3-tetramethylcyclopropyl)carbonyl]piperidine](/img/structure/B5905754.png)

![2,4,6-trimethyl-3-{[(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)amino]methyl}benzyl acetate](/img/structure/B5905757.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-N-(2-hydroxyethyl)-2-pyridin-4-ylacetamide](/img/structure/B5905764.png)
![2-(1-adamantyl)-N-methyl-N-[(3-pyridin-4-ylisoxazol-5-yl)methyl]acetamide](/img/structure/B5905771.png)
![2-(1-adamantyl)-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]acetamide](/img/structure/B5905776.png)


![(2-methoxyethyl)(4-methylbenzyl)[(2-pyridin-2-ylpyrimidin-5-yl)methyl]amine](/img/structure/B5905805.png)